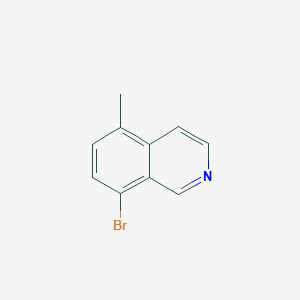

8-bromo-5-methylisoquinoline

Description

Significance of Isoquinoline (B145761) Derivatives in Organic and Medicinal Chemistry

Isoquinoline and its derivatives are integral to both natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities. researchgate.netepa.gov The isoquinoline nucleus is the core structural backbone for thousands of plant alkaloids, which are naturally occurring compounds often possessing significant physiological effects. semanticscholar.orgepa.gov Many of these natural products have been utilized in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties. researchgate.net

In the realm of medicinal chemistry, the isoquinoline framework is a recurring motif in drugs targeting a wide spectrum of diseases. google.comorgsyn.org Its derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. orgsyn.orgsigmaaldrich.com The ability of the isoquinoline structure to interact with various biological targets, including enzymes and nucleic acids, makes it a highly valuable template for designing new therapeutic agents. sigmaaldrich.comsigmaaldrich.com The continuous exploration of isoquinoline derivatives fuels the development of novel drugs with potentially improved efficacy and specificity. researchgate.net

Rationale for Halogenation and Alkylation of the Isoquinoline Nucleus: A Research Perspective

The functionalization of the isoquinoline core through halogenation (introducing a halogen atom, such as bromine) and alkylation (adding an alkyl group, such as methyl) is a critical strategy in synthetic chemistry. These modifications allow chemists to fine-tune the molecule's properties and create versatile intermediates for more complex structures. google.com

Halogenation , particularly bromination, is a powerful tool in organic synthesis. Bromoisoquinoline derivatives are key intermediates in the preparation of many pharmaceutical compounds. google.comgoogle.com The bromine atom is an excellent "synthetic handle" because it can be readily replaced or used in cross-coupling reactions (like Suzuki or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from a simpler brominated precursor. semanticscholar.orgorgsyn.org The position of the bromine atom on the isoquinoline ring is crucial, as it directs subsequent reactions to specific locations, enabling regioselective synthesis. google.com

Alkylation , the introduction of a methyl group, for instance, also serves several important functions. A methyl group can influence a molecule's biological activity by:

Modifying Steric Profile: The size and shape of the methyl group can affect how the molecule binds to its biological target.

Altering Electronic Properties: The electron-donating nature of a methyl group can change the electron density of the aromatic system, influencing reactivity and intermolecular interactions.

Enhancing Lipophilicity: Adding a methyl group can make the molecule more fat-soluble, which can affect its absorption and distribution in biological systems.

A simple method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, highlighting the ongoing development of new synthetic methodologies. uni.lu

Scope and Research Focus on 8-bromo-5-methylisoquinoline within Isoquinoline Chemistry

While the broader class of brominated and methylated isoquinolines is well-explored, the specific compound This compound is not extensively documented in dedicated research literature. Its structural isomer, 8-bromo-5-methylquinoline, is commercially available and appears in chemical databases. sigmaaldrich.comcapotchem.com However, specific synthetic procedures, detailed spectroscopic characterization, and applications for this compound itself are not readily found in published studies.

Based on the principles of synthetic chemistry, this compound represents a potentially valuable, yet underexplored, chemical building block. The research focus for such a compound would likely be as a synthetic intermediate. The bromine atom at the C-8 position serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. The methyl group at the C-5 position would modulate the steric and electronic environment of the molecule, potentially influencing the outcomes of subsequent synthetic transformations and the biological activity of any resulting derivatives.

The synthesis of this specific isomer would likely involve a multi-step sequence, potentially starting from a pre-functionalized benzene (B151609) derivative that is then used to construct the isoquinoline ring, or by developing a highly regioselective bromination and methylation strategy on the parent isoquinoline molecule. Given the importance of substituted isoquinolines, the development of synthetic routes to and the exploration of the reactivity of this compound present a clear area for future research in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of Isoquinoline This table presents the basic properties of the parent isoquinoline compound.

| Property | Value | Reference |

| Chemical Formula | C₉H₇N | semanticscholar.org |

| Molar Mass | 129.162 g·mol⁻¹ | semanticscholar.org |

| Appearance | Colorless to pale yellow liquid/solid | semanticscholar.orgresearchgate.net |

| Melting Point | 26–28 °C | semanticscholar.org |

| Boiling Point | 242 °C | semanticscholar.org |

| Acidity (pKa) | 5.14 (for the conjugate acid) | semanticscholar.org |

Table 2: Properties of this compound Specific experimental data for this compound is not widely available. The following are calculated or inferred properties.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g·mol⁻¹ | |

| InChI Key | (Inferred from structure) | |

| SMILES | Cc1cccc2c1c(Br)cnc2 |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQMREQKZJZYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 5 Methylisoquinoline and Positional Isomers

Strategies for Introducing Bromine and Methyl Substituents onto the Isoquinoline (B145761) Core

Direct Bromination Approaches for Isoquinoline Derivatives

Direct bromination of the isoquinoline ring system is a common method for introducing a bromine atom. The reaction conditions can be tuned to influence the regioselectivity of the bromination.

Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is a well-established method for the bromination of isoquinoline. harvard.eduorgsyn.org This reaction proceeds through the protonation of the isoquinoline nitrogen by the strong acid, which deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene (B151609) ring.

The reaction of isoquinoline with NBS in concentrated sulfuric acid at low temperatures (-25°C to -18°C) has been shown to produce 5-bromoisoquinoline (B27571) in good yields. harvard.edu Careful temperature control is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. harvard.edu The use of an excess of NBS can lead to the formation of 5,8-dibromoisoquinoline. orgsyn.org

Table 1: Bromination of Isoquinoline using NBS and Sulfuric Acid

| Starting Material | Brominating Agent | Acid | Temperature | Product(s) | Yield | Reference |

| Isoquinoline | NBS (1.1 equiv) | H₂SO₄ | -25 to -18°C | 5-Bromoisoquinoline | 47-49% | harvard.edu |

| Isoquinoline | NBS (>1.1 equiv) | H₂SO₄ | -22 to -18°C | 5,8-Dibromoisoquinoline | - | orgsyn.org |

The direct bromination of isoquinoline using elemental bromine can be achieved in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org This method also favors substitution on the carbocyclic ring. The reaction of isoquinoline with bromine and aluminum chloride in a melt at 75°C has been reported to yield 5-bromoisoquinoline. acs.org

Table 2: Lewis Acid Catalyzed Bromination of Isoquinoline

| Starting Material | Brominating Agent | Catalyst | Temperature | Product | Yield | Reference |

| Isoquinoline | Liquid Br₂ | AlCl₃ | 75°C | 5-Bromoisoquinoline | 43-46% | acs.org |

The position of bromination on a substituted isoquinoline is directed by the electronic properties of the existing substituent. The isoquinoline nucleus itself is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, with the deactivation being more pronounced in the pyridine (B92270) ring. Therefore, electrophilic substitution, such as bromination, preferentially occurs on the benzene ring at positions 5 and 8. libretexts.orgyoutube.com

For the synthesis of 8-bromo-5-methylisoquinoline, a plausible strategy involves the bromination of 5-methylisoquinoline (B1352389). The methyl group at the 5-position is an activating group and an ortho-, para-director. libretexts.orgyoutube.com This means it will direct incoming electrophiles to positions 6 (ortho) and 8 (para). The combined directing effects of the activating methyl group and the deactivating influence of the heterocyclic ring will determine the final regiochemical outcome. The para-directing effect of the methyl group would favor the formation of this compound.

Computational methods, such as the RegioSQM method, can be employed to predict the most likely site of electrophilic aromatic substitution by identifying the most nucleophilic center. mdpi.comrsc.org

Methylation Strategies for Bromoisoquinoline Derivatives

Introducing a methyl group onto a pre-brominated isoquinoline core presents another synthetic avenue.

While direct methylation of a bromoisoquinoline can be challenging, modern cross-coupling reactions offer potential solutions. Organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents, are powerful nucleophiles that can participate in transition-metal-catalyzed cross-coupling reactions with aryl halides. acs.org For instance, a bromo-substituted isoquinoline could potentially be coupled with a methylating agent in the presence of a suitable palladium or nickel catalyst.

A general method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile has been described, demonstrating the feasibility of introducing alkyl groups onto the isoquinoline ring. acs.org While this specific method targets the C-4 position, it highlights the potential for developing tailored alkylation strategies for other positions on the isoquinoline nucleus.

Multistep Synthesis from Simpler Isoquinoline Precursors

The creation of this compound often necessitates a multistep approach, starting from more readily available chemicals and building the complexity of the molecule through sequential reactions.

The Pomeranz-Fritsch reaction is a powerful method for synthesizing isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.com This reaction is particularly valuable as it allows for the preparation of isoquinolines with substitution patterns that may be difficult to obtain using other synthetic strategies. organicreactions.org The process typically occurs in two stages. First, a substituted benzaldehyde (B42025) is condensed with a 2,2-dialkoxyethylamine to form a Schiff base intermediate (a benzalaminoacetal). thermofisher.comquimicaorganica.org In the second stage, this intermediate undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isoquinoline product. thermofisher.comquimicaorganica.org

For the specific synthesis of this compound, a modified Pomeranz-Fritsch approach would begin with 2-bromo-5-methylbenzaldehyde (B1279800) as the starting aromatic aldehyde. This precursor contains the required substituents in the correct positions for the final product. The aldehyde would be condensed with 2,2-diethoxyethylamine (B48651) to form the corresponding benzalaminoacetal. Subsequent treatment with strong acid would induce an electrophilic cyclization, where the electron-rich acetal-derived portion of the molecule attacks the aromatic ring, followed by elimination and aromatization to furnish the this compound ring system. While the yields of the Pomeranz-Fritsch reaction can vary, it remains a key strategy for accessing specifically substituted isoquinolines. organicreactions.org

An alternative to building the ring system from scratch is to perform functional group interconversions (FGIs) on an existing, simpler isoquinoline core. This approach can be highly effective for introducing bromine atoms onto the isoquinoline skeleton.

One prominent method involves the direct electrophilic bromination of the isoquinoline ring. The bromination of unsubstituted isoquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to produce 5-bromoisoquinoline in good yields. orgsyn.orgresearchgate.net The reaction conditions, particularly temperature, are crucial for controlling the regioselectivity, as careful temperature control can suppress the formation of the 8-bromoisoquinoline isomer. orgsyn.org Applying this to a 5-methylisoquinoline substrate would be a potential route, though the directing effects of the C5-methyl group would influence the final position of bromination.

A more regioselective and versatile method relies on a Sandmeyer-type reaction sequence. This indirect method involves the introduction of a nitro group, which is then converted to the desired bromo substituent. google.com For the synthesis of this compound, the process would commence with 5-methylisoquinoline.

Nitration: The starting material would first be nitrated to introduce a nitro group at the C8 position, yielding 5-methyl-8-nitroisoquinoline.

Reduction: The nitro group is then reduced to an amine, forming 8-amino-5-methylisoquinoline. This transformation is well-documented for related isoquinoline systems. researchgate.net

Diazotization and Bromination: The resulting 8-amino group is highly versatile. researchgate.net It can be converted into a diazonium salt using nitrous acid, which is then displaced by a bromide ion (e.g., from copper(I) bromide) in a classic Sandmeyer reaction to yield the target compound, this compound. chemicalbook.com

Synthesis of Related Brominated Methylisoquinoline Analogues for Comparative Studies

The synthesis of positional isomers and other related analogues is crucial for structure-activity relationship (SAR) studies in drug discovery and for comparative analysis in materials science.

The synthesis of 5-bromo-8-methylisoquinoline, a positional isomer of the primary compound, can be achieved through similar synthetic logic. A direct bromination approach starting from 8-methylisoquinoline (B3029354) is a plausible route. Studies on the bromination of 8-substituted quinolines have shown that bromination often occurs at the C5 and C7 positions. acgpubs.orgresearchgate.net By carefully controlling the reaction conditions, such as using molecular bromine in a suitable solvent, it may be possible to selectively introduce a bromine atom at the C5 position of 8-methylisoquinoline. researchgate.net

Alternatively, a functional group interconversion strategy analogous to the one described above could be employed. This would involve the nitration of 8-methylisoquinoline at the C5 position, followed by reduction of the nitro group to an amine and a subsequent Sandmeyer reaction to install the bromine atom.

The synthesis of more complex analogues like 6-bromo-1-chloro-4-methylisoquinoline-5,8-quinone requires a multi-step pathway involving the formation of the core, followed by halogenation and oxidation. A plausible synthetic route could be constructed from known transformations:

Core Synthesis: A 6-bromo-4-methylisoquinolinone core could be synthesized via a condensation reaction like the Knorr synthesis, which is used to prepare the analogous 6-bromo-4-methylquinolin-2(1H)-one. researchgate.net

Chlorination: The isoquinolinone could then be converted to a 1-chloro derivative. For instance, 6-bromo-4-chloroquinoline (B1276899) is prepared from 6-bromoquinolin-4-ol (B142416) using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com A similar transformation could yield 6-bromo-1-chloro-4-methylisoquinoline, a known compound. uni.lu

Oxidation: The final step would be the oxidation of the di-halogenated methylisoquinoline to the corresponding 5,8-quinone. The conversion of haloaromatic compounds into quinone systems is a known transformation in organic synthesis, often requiring strong oxidizing agents. researchgate.net

The synthesis of 5-(bromomethyl)isoquinoline (B115259) involves a different type of bromination—a radical substitution on the methyl group rather than an electrophilic substitution on the aromatic ring. This transformation is a benzylic bromination, as the methyl group is attached to an aromatic system.

The standard and most effective reagent for this type of reaction is N-Bromosuccinimide (NBS), often used in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or UV light. nih.gov The reaction proceeds via a free radical mechanism where NBS provides a low, constant concentration of bromine radicals that selectively attack the benzylic position. When 5-methylisoquinoline is treated under these conditions, the hydrogen atoms of the methyl group are substituted with bromine, leading to the formation of 5-(bromomethyl)isoquinoline.

Synthesis of Brominated Tetrahydroisoquinoline Derivatives

The synthesis of brominated 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is a key process for accessing a variety of functionalized heterocyclic compounds. These molecules serve as important intermediates in the development of pharmacologically active agents. The introduction of a bromine atom onto the tetrahydroisoquinoline core provides a handle for further chemical modifications, such as cross-coupling reactions.

One common approach to obtaining brominated tetrahydroquinolines involves the direct bromination of the corresponding tetrahydroquinoline precursor. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, offering a convenient and effective method for electrophilic bromination of the aromatic ring. nih.gov The reaction conditions, including the solvent, temperature, and stoichiometry of the reagents, can be optimized to achieve the desired bromination pattern and yield. nih.gov

For instance, the bromination of 1,2,3,4-tetrahydroquinoline (B108954) using NBS can lead to the formation of polybrominated products. nih.gov A study reported the synthesis of 4,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline in the presence of NBS and a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This suggests that the reaction proceeds through a combination of electrophilic substitution and radical-mediated dehydrogenation. nih.gov

The synthesis of specific brominated tetrahydroisoquinoline derivatives can also be achieved through multi-step sequences starting from appropriately substituted precursors. For example, a general route to 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines has been described, which could be adapted for the synthesis of brominated analogs. researchgate.net This methodology involves the initial synthesis of a substituted isoquinoline, followed by reduction to the tetrahydroisoquinoline, and subsequent functional group manipulations. researchgate.net

A key challenge in the synthesis of polysubstituted isoquinolines and their tetrahydro derivatives is the control of regioselectivity. The position of the bromine atom is influenced by the directing effects of the substituents already present on the aromatic ring. In the case of 8-substituted quinolines, bromination has been shown to yield a mixture of mono- and di-bromo derivatives, with the product distribution being dependent on the nature of the substituent at the 8-position. acgpubs.orgresearchgate.net

The following table summarizes a representative synthesis of a brominated tetrahydroquinoline derivative, highlighting the reagents, conditions, and outcomes.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,2,3,4-Tetrahydroquinoline | NBS (6.0 equiv), AIBN, Benzene, reflux | 4,6,8-Tribromoquinoline | 75% | nih.gov |

This table presents an example of a bromination/dehydrogenation reaction of a tetrahydroquinoline, as a model for the synthesis of brominated tetrahydroisoquinoline derivatives.

Further functionalization of the brominated tetrahydroisoquinoline scaffold can be achieved through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents. nih.gov

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 5 Methylisoquinoline and Derivatives

Transformation Pathways Involving the Bromo Substituent

The carbon-bromine bond at the 8-position of the isoquinoline (B145761) ring is the focal point for a range of chemical reactions. These transformations can be broadly categorized into nucleophilic aromatic substitutions, palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, and redox reactions that directly affect the bromine substituent.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. libretexts.org This is often achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

The isoquinoline ring itself is an electron-deficient system, which makes it more susceptible to nucleophilic attack than a simple benzene (B151609) ring. However, for SNAr to occur at the 8-position of 8-bromo-5-methylisoquinoline, the reaction is generally challenging without the presence of additional activating groups. The methyl group at the 5-position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by elimination of the leaving group to restore the aromaticity of the ring. researchgate.net The stability of the Meisenheimer complex is crucial, and its formation is typically the rate-determining step. youtube.com While direct studies on this compound are not extensively reported, research on other heteroaromatic systems, such as 5-bromo-1,2,3-triazines, has shown that concerted SNAr mechanisms are also possible. orgsyn.org

In some cases, the nitro group, a powerful electron-withdrawing group, can act as both an activator for nucleophilic attack and as a leaving group itself in subsequent reactions. researchgate.net The presence of such activating groups dramatically facilitates SNAr reactions, allowing them to proceed under milder conditions. slideshare.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have become indispensable in modern organic synthesis. The bromo substituent at the 8-position of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds for creating biaryl compounds, styrenes, and conjugated dienes. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Bromoisoquinolines are known to participate in transition-metal-catalyzed couplings, including the Suzuki-Miyaura reaction. orgsyn.org The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of ligand and base is critical for the success of the reaction. While specific examples for this compound are not detailed in readily available literature, the general applicability of Suzuki-Miyaura coupling to brominated heterocycles is well-established, as shown in the table below.

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium Cyclohexenyltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 90 | nih.gov |

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium (E)-1-Decenyltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 85 | nih.gov |

| 8-Bromocaffeine | Neopentyl 2-Pyrimidylboronic Ester | Pd-CataCXiumA-G3 | TMSOK | DME | Good | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane | 95 | masterorganicchemistry.com |

Grignard reagents are organomagnesium halides (R-Mg-X) that are powerful nucleophiles and strong bases. adichemistry.com They are typically prepared by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. adichemistry.com The bromo group at the 8-position of this compound can be converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles.

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond, which reverses the polarity of the carbon atom, making it nucleophilic. adichemistry.com This "umpolung" allows the isoquinoline moiety to act as a nucleophile.

Once formed, the Grignard reagent derived from this compound can react with a range of electrophiles, including:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. youtube.comleah4sci.com

Esters: To produce tertiary alcohols after double addition. masterorganicchemistry.com

Carbon Dioxide: To yield carboxylic acids after acidic workup. masterorganicchemistry.com

Nitriles: To generate ketones after hydrolysis. leah4sci.com

It is noted that haloaromatics like bromoisoquinolines can participate in Grignard reactions. orgsyn.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org

Intermolecular Heck Reaction: In an intermolecular Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. The reaction typically favors the formation of the trans-substituted alkene. organic-chemistry.org While the intermolecular Heck reaction is a powerful tool, its application to sterically hindered or electron-rich alkenes can be challenging. chemrxiv.orgnih.govnih.gov

Intramolecular Heck Reaction (IMHR): The intramolecular version of the Heck reaction is a powerful method for constructing cyclic and polycyclic systems. wikipedia.org In this case, a molecule containing both the aryl halide (the this compound core) and an alkene moiety would undergo cyclization. The IMHR is often more efficient than its intermolecular counterpart due to favorable entropic factors. libretexts.org This reaction has been successfully employed in the synthesis of complex natural products and can be used to form rings of various sizes. wikipedia.org For example, intramolecular Heck reactions have been used to synthesize benzoxocinoquinolines from 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

The bromine substituent on the isoquinoline ring can be removed through reductive dehalogenation. This transformation can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a common method for the reductive removal of aryl bromides. organic-chemistry.org This reaction is often selective, allowing for the removal of the bromo group in the presence of other functional groups such as nitro, cyano, or keto groups. organic-chemistry.org In some instances, the reduction of a nitro group on a bromoisoquinoline can be accompanied by the removal of the bromo substituent. researchgate.net Conversely, selective reduction of the nitro group without affecting the bromo group is also possible under specific conditions. researchgate.net

More recently, electrochemical methods have been developed for the reduction of aryl halides. chemrxiv.orgresearchgate.net These methods can offer mild reaction conditions and high selectivity. For example, an electrochemical method initiated by the oxidation of an outer-sphere redox mediator can lead to the homogeneous reduction of aryl bromides at very mild potentials. chemrxiv.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Reactivity of the Methyl Group in this compound

The methyl group at the C-5 position of this compound is a key site for functionalization. Its reactivity is analogous to that of a benzylic methyl group, a feature that allows for a variety of chemical modifications.

The methyl group attached to the isoquinoline ring is susceptible to benzylic functionalization, most notably through radical bromination. This type of reaction is a powerful tool for introducing a bromine atom onto the methyl group, thereby creating a reactive handle for further synthetic transformations. A common reagent employed for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or upon exposure to UV light. halideschemicals.com

The generally accepted mechanism for benzylic bromination with NBS involves a radical chain reaction. youtube.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This highly reactive radical then abstracts a hydrogen atom from the benzylic methyl group of this compound. This abstraction is favored due to the resonance stabilization of the resulting benzylic radical. The formed benzylic radical can then react with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired 8-bromo-5-(bromomethyl)isoquinoline and a new bromine radical, thus propagating the chain. The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. halideschemicals.com

Applications in Organic Synthesis and Medicinal Chemistry Research

Synthesis of Polycyclic Isoquinoline-Fused Systems

Construction of Lamellarin Cores and Related Alkaloids

Lamellarins are a class of marine-derived pyrrole (B145914) alkaloids known for their promising biological activities. nih.gov These compounds are characterized by a central pyrrole ring, which can be either fused or unfused to adjacent aromatic systems. nih.gov The synthesis of the complex, pentacyclic core of fused lamellarins often relies on strategic bond formations, where halogenated precursors play a pivotal role.

The synthesis of lamellarin-type structures frequently employs transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to assemble the polycyclic system. mdpi.com For instance, the intramolecular Heck reaction of a pyrrolo[2,3-c]coumarin derivative has been used to obtain the key pentacyclic intermediate for lamellarin analogues. mdpi.com In such strategies, an 8-bromo-substituted isoquinoline (B145761) derivative like 8-bromo-5-methylisoquinoline can serve as a critical starting material. The bromine atom at the C-8 position provides a reactive site for coupling with other fragments, facilitating the step-wise construction of the lamellarin skeleton. The presence of the methyl group at the C-5 position can influence the electronic properties and solubility of the intermediates and the final target molecule.

Key synthetic strategies for lamellarin-type alkaloids where a bromo-substituted precursor is essential are summarized below.

| Reaction Type | Role of Bromo-Substituent | Example Strategy | Citation |

| Suzuki Cross-Coupling | Serves as the halide partner for coupling with a boronic acid derivative. | Coupling of a bromo-formylpyrrole with a boronic acid to build a 4-aryl pyrrole intermediate. | mdpi.com |

| Heck Reaction | Enables intramolecular cyclization to form a pentacyclic core. | Intramolecular reaction of a pyrrolo[2,3-c]coumarin derivative to yield a key lamellarin intermediate. | mdpi.com |

| Annulation Reaction | Used as a precursor for a fragment that undergoes cyclization. | A Ru(II)-catalyzed [3+2] annulation strategy has been used to construct the central pyrrole ring for lamellarin D synthesis. | nih.gov |

Assembly of Pyrroloacridines and other Fused Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous bioactive compounds. The isoquinoline framework is a common starting point for creating more complex structures. Specifically, the fusion of an additional ring across the C-8 and C-1 positions of isoquinoline requires a precursor that is functionalized at the 8-position. semanticscholar.org

For this purpose, 8-bromoisoquinoline (B29762) and its derivatives, such as this compound, are ideal substrates. semanticscholar.org The synthetic approach typically involves a coupling procedure at the C-8 position to attach a side chain. This is followed by an intramolecular cyclization reaction where the side chain attacks the C-1 position of the isoquinoline ring, thereby forming the new fused ring system. This methodology provides access to frameworks like pyrroloacridines and other complex polycycles. The bromine atom is essential for the initial coupling step, making this compound a valuable intermediate in the synthesis of these fused structures. semanticscholar.org

Contributions to Ligand Design in Coordination Chemistry

Isoquinoline derivatives are prominent scaffolds in the design of N-donor ligands, which are fundamental components of metal catalysts used in a vast array of chemical transformations. mdpi.comresearchgate.net The development of chiral ligands is particularly important for asymmetric catalysis, where creating molecules with specific stereochemistry is the primary goal.

Development of Chiral N-Donor Ligands from Isoquinoline Derivatives

The isoquinoline backbone provides a rigid and tunable platform for constructing chiral ligands. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline structure have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions, which are key steps in the synthesis of biologically active alkaloids. mdpi.comresearchgate.net

The synthesis of such ligands can be envisioned starting from this compound. The bromo-group at the C-8 position is a versatile functional group that can be converted into the required amino donor group. orgsyn.org A common synthetic route involves the nitration of the bromo-isoquinoline followed by the reduction of the nitro group to an amine. orgsyn.org Subsequent hydrogenation of the isoquinoline ring would yield the desired tetrahydroisoquinoline scaffold.

The resulting chiral 8-amino-5-methyl-5,6,7,8-tetrahydroquinoline could then be used as a bidentate N-donor ligand. The nitrogen atoms of the amino group and the isoquinoline ring can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in catalytic reactions. The C-5 methyl group would be retained in the final ligand structure, where it can provide steric bulk that influences the ligand's coordination geometry and the enantioselectivity of the resulting catalyst. The development of C2-symmetric chiral N,N'-dioxide ligands from derivatives of (S)-tetrahydroisoquinoline-3-carboxylic acid further underscores the importance of the isoquinoline scaffold in creating privileged ligands for asymmetric catalysis. rsc.orgoup.com

| Ligand Type | Precursor Scaffold | Role of Isoquinoline Derivative | Citation |

| Chiral Diamine | 8-amino-5,6,7,8-tetrahydroquinoline | Serves as the structural backbone for the ligand. The 8-bromo group is a handle to install the crucial amino donor. | mdpi.comresearchgate.net |

| Chiral N,N'-Dioxide | (S)-tetrahydroisoquinoline-3-carboxylic acid | Provides a rigid, chiral scaffold for C2-symmetric tetradentate ligands used in asymmetric catalysis. | rsc.orgoup.com |

Lack of Publicly Available Research Data Precludes Analysis of this compound's Biological Activity

A thorough review of available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities and mechanistic pathways of the chemical compound this compound. While research exists for structurally related isoquinoline and quinoline (B57606) derivatives, specific data on the cellular and molecular interactions, as well as the potential anticancer properties of this compound, is not present in the public domain.

The requested investigation into the biological profile of this compound, focusing on its interactions with biological systems, identification of molecular targets, and its potential as an anticancer agent, cannot be completed at this time due to the absence of published research studies. Scientific inquiry into the effects of this specific compound on cell proliferation, cell cycle arrest, and the induction of apoptosis has not been documented in accessible literature.

Consequently, the creation of data tables and a detailed analysis of its mechanistic pathways, including its influence on the Bax/Bcl-2 ratio and G2/M phase arrest, is not feasible. The professional and authoritative article as outlined cannot be generated without foundational research data.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological and therapeutic properties of this compound. Until such studies are conducted and made public, a comprehensive and scientifically accurate article on this specific topic remains unattainable.

Biological Activity Research and Mechanistic Pathways of 8 Bromo 5 Methylisoquinoline and Analogues

Exploration of Biological Properties (Mechanism-Focused)

Anticancer Potential and Mechanistic Insights

Topoisomerase Inhibition

Isoquinoline (B145761) and its derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and repair. nih.gov These enzymes, particularly DNA topoisomerase I (Top1) and Type II topoisomerases (DNA gyrase and topoisomerase IV), are well-established targets for anticancer and antibacterial agents. nih.govnih.gov

The mechanism of action for many isoquinoline-based inhibitors involves interference with the enzyme's catalytic cycle. For instance, indenoisoquinoline derivatives function as Top1 inhibitors. capes.gov.br Molecular modeling suggests that these compounds intercalate into the DNA at the site of the enzyme-DNA covalent complex. The substituents on the isoquinoline structure can then form specific interactions with DNA base pairs or amino acid residues within the topoisomerase, stabilizing the complex and preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which can trigger cell death. capes.gov.br

Similarly, novel bacterial topoisomerase inhibitors (NBTIs), which include quinoline (B57606) and isoquinoline structures, target DNA gyrase and topoisomerase IV. nih.gov These agents bind to the enzyme-DNA complex, and their efficacy is highly dependent on their structural features. Some quinolone derivatives achieve cytotoxicity by intercalating with DNA, thereby disrupting the replication process. nih.gov For example, 8-chloro-adenosine, which is converted in cells to 8-chloro-ATP, has been shown to inhibit the ATP-dependent catalytic activity of topoisomerase II, leading to DNA double-stranded breaks and cell proliferation inhibition. nih.gov

Antimicrobial Properties (Mechanistic Basis)

The isoquinoline scaffold is a core component of numerous compounds with demonstrated antimicrobial activity. wisdomlib.org The mechanistic basis for these properties often involves the inhibition of essential cellular processes in pathogens. One of the primary targets is bacterial topoisomerases, as discussed previously. nih.gov

In the context of mycobacteria, tetrahydroisoquinoline derivatives have been synthesized and shown to be effective inhibitors of Mycobacterium tuberculosis. nih.gov While the precise mechanism for some of these analogues is still under investigation, selected compounds have shown modest inhibition of mycobacterial ATP synthase. ATP synthase is a critical enzyme for energy production in the cell, and its inhibition can lead to bacterial death. The effectiveness of these compounds suggests that the positioning of a terminal aromatic ring is important for binding to the target. nih.gov

Other isoquinoline alkaloids, such as berberine, exert their antibacterial effects through multiple mechanisms, including damaging the cell membrane and cell wall, inhibiting protein and DNA synthesis, and disrupting other metabolic pathways. nih.gov The planar nature of the isoquinoline ring allows it to intercalate into DNA, while various substituents can enhance binding to specific bacterial enzymes or proteins.

Anti-inflammatory Properties (Mechanistic Basis)

Isoquinoline derivatives have been recognized for their anti-inflammatory potential. nih.govmdpi.com The underlying mechanisms often involve the modulation of key inflammatory pathways. Isoquinoline alkaloids can interfere with the production and signaling of pro-inflammatory mediators.

Though the specific mechanistic pathways for 8-bromo-5-methylisoquinoline are not extensively detailed in the available literature, related isoquinoline compounds are known to inhibit enzymes like phosphodiesterases (PDEs). For instance, certain tetrahydroisoquinoline derivatives have been designed as potential PDE4 inhibitors. nuph.edu.ua PDE4 is a key enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activation of inflammatory cells and the production of cytokines and other inflammatory mediators.

Other Biological Activities (e.g., antiparasitic, insecticidal for related compounds)

Beyond the aforementioned activities, the isoquinoline framework is associated with a broad range of other biological effects, including antiparasitic and insecticidal properties. nih.gov

Antiparasitic Activity: Isoquinoline derivatives have shown promise against various parasites, including those that cause malaria and leishmaniasis. researchgate.netnih.gov The antimalarial mechanism of some quinoline derivatives involves accumulation in the parasite's food vacuole, where they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite. nih.gov Other derivatives may target different pathways, such as the inhibition of adenylosuccinate synthetase, an enzyme involved in purine (B94841) biosynthesis. nih.gov Similarly, certain tetrahydroisoquinoline alkaloids have demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. researchgate.net

Insecticidal Activity: A variety of quinoline and isoquinoline derivatives have been developed as insecticides for crop protection. nih.govresearchgate.net Some isoquinoline isoxazolines are potent insecticides competitive with commercial products. nih.govresearchgate.net The mechanism of action for some benzylisoquinoline alkaloids against insects like Drosophila melanogaster may involve interaction with octopamine (B1677172) and ecdysone (B1671078) receptors, which are crucial for neurotransmission and molting, respectively. semanticscholar.org This interaction can lead to feeding alteration, developmental deformations, and mortality. semanticscholar.org

Structure-Activity Relationship (SAR) Investigations for Isoquinoline Derivatives with Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of isoquinoline-based therapeutic agents. capes.gov.brscience.gov Research has established clear connections between the type and position of substituents on the isoquinoline core and the resulting biological response.

For topoisomerase inhibitors, the pharmacophore is often highly defined. In indenoisoquinoline series, for example, substituents on the lactam side chain are critical. Appending nitrogen heterocycles to this side chain can lead to highly cytotoxic compounds with potent Top1 inhibition. capes.gov.br This is because these appended groups can interact with DNA base pairs or with amino acid residues on the enzyme, enhancing the stability of the drug-DNA-enzyme complex. capes.gov.br

Positional Effects of Halogen and Alkyl Substituents on Biological Efficacy

The placement of halogen and alkyl groups on the isoquinoline ring system has a profound impact on biological activity.

In the development of inhibitors for Mycobacterium tuberculosis, SAR studies on tetrahydroisoquinolines revealed that the 5-position could tolerate large substituents (like benzyl), while an N-methylpiperazine was preferred at the 8-position. nih.gov The study explicitly utilized this compound as a starting material, highlighting the importance of this substitution pattern. nih.gov

For other biological targets, the effects can be highly specific. In a series of quinazoline (B50416) derivatives, the presence of a bromo substituent on an aniline (B41778) ring at position 4 was investigated. mdpi.com Furthermore, studies on isoquinoline-1,3-dione based inhibitors showed that halogen substituents play a crucial role in determining potency and selectivity. The introduction of a fluorine atom, for instance, could completely switch the selectivity of an inhibitor between two different enzymes (USP2 and USP7). nih.govresearchgate.net In another study on α-glucosidase inhibitors, substituting a benzyl (B1604629) pendant with halogen groups improved activity compared to the unsubstituted version, with the para position often being optimal. nih.gov

Structural Features Critical for Specific Biological Responses

Specific biological activities are often tied to distinct structural motifs within the broader class of isoquinoline derivatives.

For potent Top1 inhibition by indenoisoquinolines, a key feature is the ability of the molecule to intercalate into DNA. The planarity of the indenoisoquinoline system facilitates this. The biological activity is then modulated by side chains that can interact with the surrounding DNA or enzyme surface, with nitrogen heterocycles proving particularly effective. capes.gov.br

In the case of novel bacterial topoisomerase inhibitors (NBTIs), a dual-targeting mechanism is often sought to reduce the likelihood of resistance. nih.gov The structural similarity between the binding pockets of DNA gyrase and topoisomerase IV is a key aspect that allows for this dual action. The left-hand side (LHS) moiety of NBTIs, often a bicyclic heteroaromatic system like quinoline or isoquinoline, intercalates between DNA base pairs. Small substituents, such as methoxy, cyano, or fluoro groups, are generally preferred at position 6 of this moiety for strong topoisomerase IV inhibition. nih.gov For tetrahydroisoquinoline-based antitubercular agents, the nature of the linker group in the side chain was found to be important, with -CH₂- or -CONH- linkers being more effective than -CO- or -COCH₂- linkers, suggesting that the precise positioning of a terminal aromatic ring is critical for target binding. nih.gov

Interactive Data Table: Activity of Isoquinoline/Quinoline Derivatives

This table summarizes the inhibitory activity of selected derivative compounds against various targets.

| Compound Class/Derivative | Target | Activity Measurement | Result | Reference |

| Indenoisoquinoline Analogues | Topoisomerase I | Cytotoxicity (NCI Screen) | Potent activity observed | capes.gov.br |

| Tetrahydroisoquinoline Analogues | M. tuberculosis | Minimum Inhibitory Conc. (MIC) | Values as low as 0.2 µM | nih.gov |

| 8-chloro-adenosine (metabolite) | Topoisomerase II | Catalytic Inhibition | Effective inhibition | nih.gov |

| Benzimidazole-thioquinoline (6j) | α-glucosidase | IC₅₀ | 28.0 ± 0.6 µM | nih.gov |

| Quinolone Derivative (4d) | A-549 Cancer Cell Line | IC₅₀ | 4 ± 0.88 µM | nih.gov |

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering a powerful lens through which to investigate the properties and potential applications of molecules like 8-bromo-5-methylisoquinoline. These in silico approaches enable the prediction of a compound's behavior, guiding experimental work and accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. japsonline.commdpi.com While specific QSAR or QSPR studies on this compound are not yet prevalent in the literature, the principles of these methods can be applied to predict its potential activities and properties based on data from related isoquinoline (B145761) derivatives. japsonline.com

A QSAR model for a series of isoquinoline derivatives, for instance, might correlate descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity) with a specific biological activity, such as enzyme inhibition. japsonline.com For this compound, the presence of the bromine atom at the 8-position would significantly impact its electronic and hydrophobic character. The bromine atom is an electron-withdrawing group, which can influence the pKa of the isoquinoline nitrogen and affect its ability to form hydrogen bonds. nih.gov The methyl group at the 5-position, being electron-donating, would have an opposing electronic effect and also contribute to the molecule's steric bulk.

In a study on substituted isoquinolines as inhibitors of tumor necrosis factor-alpha (TNF-alpha), it was found that the presence of a bromo substituent on the isoquinoline ring led to a significant loss of activity. nih.gov This finding suggests that for this particular biological target, the electronic and/or steric properties imparted by the bromine atom are detrimental to the binding interaction.

QSPR models could be employed to predict various physicochemical properties of this compound, such as its solubility, boiling point, and chromatographic retention times. nih.gov These models are built upon descriptors calculated from the molecular structure, such as molecular weight, surface area, and various topological indices. Such predictions are valuable for designing synthetic and purification protocols.

Table 1: Potential Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Specific Descriptor | Predicted Influence of Substituents |

| Electronic | Hammett Constant (σ) | The bromo group at C8 would have a positive σ value (electron-withdrawing), while the methyl group at C5 would have a negative σ value (electron-donating). |

| Hydrophobic | LogP | The bromo and methyl groups would both increase the lipophilicity of the isoquinoline core. |

| Steric | Molar Refractivity (MR) | Both substituents would increase the molar refractivity, indicating increased steric bulk. |

| Topological | Wiener Index, Kier & Hall Indices | These indices capture the branching and connectivity of the molecule, which are altered by the substituents. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking could be used to screen its binding affinity against a wide range of biological targets. The isoquinoline scaffold is a known pharmacophore present in many biologically active compounds, suggesting that this compound could interact with various receptors. nih.govwikipedia.org

The docking process involves generating a three-dimensional model of both the ligand (this compound) and the target protein. The software then explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. frontiersin.org The bromine atom, with its potential for halogen bonding, and the methyl group could play crucial roles in the binding affinity and selectivity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. mdpi.commdpi.com MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. youtube.com This can reveal important information about the conformational changes that occur upon binding and the key interactions that stabilize the complex. mdpi.com

Table 2: Potential Protein Targets for Molecular Docking of this compound

| Protein Class | Specific Target Example | Rationale |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Quinoline (B57606) and isoquinoline derivatives are known to inhibit various kinases involved in cancer. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Dopamine or Serotonin Receptors | The isoquinoline core is found in many psychoactive alkaloids that target GPCRs. |

| Enzymes | Monoamine Oxidase (MAO) | Isoquinoline alkaloids have been investigated as MAO inhibitors for the treatment of neurodegenerative diseases. |

| DNA/RNA | Topoisomerases | Planar aromatic systems like isoquinoline can intercalate into DNA, a mechanism of action for some anticancer drugs. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. nih.govrsc.org For this compound, these calculations can predict a variety of properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Distribution of electron density: Visualizing the electron-rich and electron-poor regions of the molecule through molecular electrostatic potential (MEP) maps. This can help predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Energies of frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Reaction mechanisms: DFT calculations can be used to model the transition states of chemical reactions, providing insights into the reaction pathways and activation energies. researchgate.net

For this compound, quantum chemical calculations could be used to understand how the bromo and methyl substituents influence the reactivity of the isoquinoline ring system. For example, these calculations could predict the most likely sites for further electrophilic or nucleophilic substitution reactions.

Spectroscopic and Spectrometric Characterization in Mechanistic Studies

Experimental techniques are essential to validate the predictions from computational models and to provide definitive structural and mechanistic information. Advanced spectroscopic and spectrometric methods play a pivotal role in the characterization of this compound and in monitoring its chemical transformations.

Application of Advanced Analytical Techniques for Reaction Monitoring and Product Characterization (e.g., NMR, HRMS in mechanistic studies)

The synthesis of this compound and its subsequent reactions can be meticulously followed and the products unequivocally identified using a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule. For this compound, ¹H NMR would show characteristic signals for the aromatic protons and the methyl group, with their chemical shifts and coupling constants providing clues about their relative positions. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments. In mechanistic studies, NMR can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals over time. mdpi.comamazonaws.comrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. mdpi.com This is crucial for confirming the identity of a newly synthesized compound like this compound. In mechanistic studies, HRMS can be used to identify reaction intermediates and byproducts, providing valuable insights into the reaction pathway.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl group, and a set of aromatic signals with specific chemical shifts and coupling patterns characteristic of the substituted isoquinoline ring. |

| ¹³C NMR | Signals for the methyl carbon and the ten carbons of the isoquinoline core, with the carbon attached to the bromine atom showing a characteristic downfield shift. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₀H₈BrN, confirming the elemental formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the isoquinoline ring, and C-Br stretching. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima corresponding to the π-π* transitions of the aromatic system. |

Future Research Directions in this compound Chemistry

The unique substitution pattern of this compound opens up numerous avenues for future research. Building upon the foundational understanding provided by the advanced methodologies described above, several exciting research directions can be envisioned.

One promising area is the exploration of its potential as a scaffold in medicinal chemistry . nih.govrsc.org Given that the isoquinoline core is a privileged structure in drug discovery, this compound could serve as a starting point for the synthesis of novel bioactive compounds. nih.govwikipedia.org Future work could involve the functionalization of the bromo and methyl groups, as well as the modification of the isoquinoline ring itself, to generate a library of derivatives for screening against various biological targets. rsc.orgresearchgate.net The bromine atom, in particular, serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. nih.gov

In the realm of materials science , the photophysical properties of this compound and its derivatives could be investigated. numberanalytics.commdpi.com Isoquinoline-based materials have shown potential in applications such as organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of the heavy bromine atom could influence the photoluminescent properties, potentially leading to materials with interesting phosphorescent characteristics.

Further mechanistic studies on the reactions of this compound are also warranted. rsc.orgpharmaguideline.com A deeper understanding of its reactivity will facilitate the development of more efficient and selective synthetic methods for its derivatization. This could involve detailed kinetic studies and the use of advanced spectroscopic techniques to identify and characterize reaction intermediates.

Finally, the development of more sustainable and efficient synthetic routes to this compound itself is a valuable research direction. numberanalytics.comresearchgate.net This could involve exploring novel catalytic systems or flow chemistry approaches to improve yields and reduce environmental impact.

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted isoquinolines is a cornerstone of organic chemistry, with direct implications for medicinal chemistry and materials science. While a specific, highly efficient, and novel synthetic route for this compound is not yet widely documented in peer-reviewed literature, general methods for the synthesis of bromoisoquinolines provide a foundational framework.

Historically, the synthesis of bromoisoquinoline derivatives has been achieved through electrophilic bromination of the isoquinoline core. These reactions often employ brominating agents in the presence of a strong acid or a Lewis acid catalyst. For instance, a patented method describes the preparation of 5- or 8-bromoisoquinoline (B29762) derivatives by reacting isoquinoline with a brominating agent in the presence of a catalyst. google.com Another established procedure for a related compound, 5-bromo-8-nitroisoquinoline, involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid, a process that can be scaled up for larger quantities. orgsyn.org

Modern synthetic efforts are geared towards improving efficiency, selectivity, and environmental compatibility. One can envision the development of novel synthetic routes for this compound through several advanced approaches:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce the methyl group at the 5-position of a pre-brominated isoquinoline or the bromo group at the 8-position of a methylated isoquinoline.

C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach. A strategy could involve the selective methylation of 8-bromoisoquinoline at the C5-position or the bromination of 5-methylisoquinoline (B1352389) at the C8-position, guided by a directing group.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of this compound while minimizing by-product formation.

These advanced methodologies hold the promise of more efficient and selective syntheses, which are crucial for enabling further research and potential applications of this compound.

Exploration of New Biological Targets and Therapeutic Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. While the specific biological targets and therapeutic applications of this compound are not yet defined, research on related substituted isoquinolines and quinolines provides valuable insights into its potential.

Derivatives of the closely related 8-bromo-5-chloroisoquinolin-1(2H)-one have been noted for their potential antimicrobial and anticancer activities. smolecule.com The presence of halogen atoms on the isoquinoline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The methyl group can also modulate lipophilicity and steric interactions within a binding pocket.

Based on the activities of analogous compounds, potential areas for the therapeutic application of this compound and its derivatives could include:

Oncology: As many isoquinoline alkaloids and their synthetic derivatives exhibit cytotoxic effects against various cancer cell lines.

Infectious Diseases: The isoquinoline nucleus is found in several antimicrobial agents.

Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective effects.

Future research will likely involve high-throughput screening of this compound against a panel of biological targets to identify its specific activities and potential therapeutic uses.

Advanced Mechanistic Investigations at the Molecular Level

Understanding the reaction mechanisms and molecular interactions of this compound is fundamental to both optimizing its synthesis and elucidating its biological activity. Advanced computational and experimental techniques are being employed to probe these aspects at the molecular level.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound. These calculations can predict its reactivity, spectroscopic properties, and the transition states of its formation and subsequent reactions. For example, understanding the regioselectivity of bromination on the 5-methylisoquinoline core can be rationalized through the calculation of electrostatic potential maps and frontier molecular orbitals.

Mechanistic Studies of Biological Interactions: If a biological target is identified, techniques such as X-ray crystallography and cryo-electron microscopy could be used to determine the three-dimensional structure of this compound in complex with its target protein. This would provide a detailed picture of the binding mode and the key molecular interactions, including the role of the bromine and methyl substituents.

Through a synergistic combination of synthetic innovation, biological screening, and advanced mechanistic studies, the scientific community is poised to unlock the full potential of this compound and its derivatives.

Q & A

Q. What established synthetic routes exist for 8-bromo-5-methylisoquinoline, and how do their yields and conditions compare?

- Methodological Answer : Two primary routes are documented:

- Ring Synthesis : Utilizing Pomeranz-Fritsch cyclization with Jackson’s modification, starting from 2-bromobenzaldehyde and 2,2-dimethoxyethanamine. This method emphasizes regioselectivity but requires precise control of acidic conditions (p-toluenesulfonic acid in dry toluene) to avoid side reactions .

- Sandmeyer Reaction : A less favored route due to lower yields (31%) and multi-step complexity involving nitration, reduction, and diazotization .

- Key Optimization : Column chromatography (silica gel, CH₂Cl₂/EtOAc) is critical for purification, with yields ranging from 19% to 27% for analogous compounds like 8-bromo-3-methoxyisoquinoline .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks using δ values (e.g., δ 7.50–9.62 for aromatic protons, δ 57.0 for methoxy groups) to confirm substitution patterns and purity .

- Mass Spectrometry (EI-MS) : Monitor isotopic patterns (e.g., M⁺ at m/z 237/239 for 8-bromo derivatives) to verify molecular weight and bromine presence .

- Melting Point Analysis : Compare observed values (e.g., 105–107°C) with literature to assess crystallinity and impurities .

Advanced Research Questions

Q. How can low yields in the Pomeranz-Fritsch cyclization step be systematically addressed?

- Methodological Answer :

- Reaction Monitoring : Use TLC to track intermediate formation (e.g., Schiff base 1 and acetal 2) and optimize reaction time/temperature .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, BF₃·Et₂O) to enhance cyclization efficiency.

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce dimerization byproducts .

Q. How should researchers resolve contradictions in NMR data when synthesizing halogenated isoquinoline derivatives?

- Methodological Answer :

- Reference Standards : Compare observed δ values with published data for analogous compounds (e.g., δ 4.08 for methoxy groups in 8-bromo-3-methoxyisoquinoline) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

- Computational Validation : Perform DFT calculations to predict chemical shifts and confirm assignments .

Q. What strategies improve regioselectivity in bromination reactions targeting the 5-methylisoquinoline scaffold?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonyl, nitro) at specific positions to steer bromination to the 8-position .

- Metal-Mediated Bromination : Use CuBr₂ or NBS (N-bromosuccinimide) with catalysts to enhance selectivity under mild conditions.

- Solvent Polarity : Non-polar solvents (e.g., CCl₄) may favor electrophilic attack at electron-rich positions .

Q. How can this compound be integrated into catalytic systems for cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids in THF/H₂O, using the bromine as a leaving group. Monitor via GC-MS for biphenyl product formation.

- Buchwald-Hartwig Amination : Test Pd₂(dba)₃/Xantphos catalysts to introduce amine functionalities at the 8-position .

- Mechanistic Studies : Use in-situ IR or NMR to track intermediate palladium complexes and optimize ligand ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.